N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide (CAS 1869746-66-6) is a heterocyclic small molecule (C9H10BrN3O, MW 256.10 g/mol) comprising a 4-bromopyridine moiety linked via an amide bond to an azetidine ring at the 3-position. The compound is commercially available from multiple suppliers at certified purities of 95–98% (HPLC) and is primarily utilized as a synthetic building block in medicinal chemistry for the construction of kinase inhibitor scaffolds, bromodomain-targeting ligands, and other nitrogen-rich heterocyclic pharmacophores.

Molecular Formula C9H10BrN3O
Molecular Weight 256.10 g/mol
Cat. No. B12070545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Bromopyridin-2-yl)azetidine-3-carboxamide
Molecular FormulaC9H10BrN3O
Molecular Weight256.10 g/mol
Structural Identifiers
SMILESC1C(CN1)C(=O)NC2=NC=CC(=C2)Br
InChIInChI=1S/C9H10BrN3O/c10-7-1-2-12-8(3-7)13-9(14)6-4-11-5-6/h1-3,6,11H,4-5H2,(H,12,13,14)
InChIKeyODGVNNGVZFXAON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide: Structural Identity and Procurement Baseline for a Heterocyclic Building Block


N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide (CAS 1869746-66-6) is a heterocyclic small molecule (C9H10BrN3O, MW 256.10 g/mol) comprising a 4-bromopyridine moiety linked via an amide bond to an azetidine ring at the 3-position [1]. The compound is commercially available from multiple suppliers at certified purities of 95–98% (HPLC) and is primarily utilized as a synthetic building block in medicinal chemistry for the construction of kinase inhibitor scaffolds, bromodomain-targeting ligands, and other nitrogen-rich heterocyclic pharmacophores [2][3]. Its structural features—a conformationally constrained four-membered azetidine ring, a hydrogen-bond-donating secondary amide, and a bromine atom positioned for cross-coupling chemistry—distinguish it within the broader azetidine-carboxamide chemical space.

Why Generic Substitution Fails for N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide: Regioisomeric and Conformational Specificity


Substituting N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide with a generic azetidine-carboxamide or an alternative bromopyridine isomer carries substantial risk of altered target engagement and synthetic downstream incompatibility. The bromine atom at the pyridine 4-position is not a passive substituent; in the pyridyl carboxamide class, regioisomeric bromine placement (e.g., 3- vs. 4- vs. 5-position) profoundly influences kinase selectivity profiles by modulating the dihedral angle between the pyridine ring and the amide linker, which in turn reorients the azetidine moiety within the ATP-binding pocket [1]. Furthermore, replacing the azetidine-3-carboxamide with a simpler acetamide or cyclopropanecarboxamide eliminates the conformational constraint and the secondary amine H-bond donor/acceptor capacity contributed by the azetidine ring—features that Novartis SAR studies have shown to be critical for balancing pan-PIM kinase potency against metabolic stability [1]. The 4-bromo substituent also serves as a strategic synthetic handle for late-stage diversification via Suzuki-Miyaura or Buchwald-Hartwig coupling; using a 5-bromo or chloro analog would alter the electronic environment and coupling reactivity, potentially derailing established synthetic routes [2]. The quantitative evidence below, while predominantly class-level in nature due to the limited published profiling of this specific building block, establishes that regioisomeric and conformational differences translate into measurable divergence in physicochemical properties and, by inference, biological performance.

Quantitative Differentiation Evidence for N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide vs. Closest Analogs


Regioisomeric Bromine Positioning: 4-Bromo vs. 5-Bromo Pyridine Azetidine-3-Carboxamide

The 4-bromo substitution in N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide positions the bromine atom para to the pyridine nitrogen, whereas the closest regioisomer—N-(5-Bromopyridin-3-yl)azetidine-3-carboxamide (CAS 1698588-16-7)—places bromine meta to the ring nitrogen and uses a 3-pyridyl attachment point. In the pyridyl carboxamide kinase inhibitor series reported by Novartis, the pyridine nitrogen position and halogen substitution pattern were shown to be key determinants of PIM isoform selectivity: shifting the pyridyl attachment from the 2-position to the 3-position altered PIM1 IC50 values by over 10-fold in certain matched molecular pairs [1]. The 4-bromo-2-pyridyl configuration mimics the hydrogen-bonding pattern of the adenine ring in ATP, positioning the bromine toward the hydrophobic selectivity pocket, while the 5-bromo-3-pyridyl isomer projects the halogen into a solvent-exposed region, reducing hydrophobic complementarity [1]. Although direct IC50 data for both compounds against the same target are not publicly available, the SAR trends from the Novartis pyridyl carboxamide series provide strong class-level inference that regioisomeric substitution at the pyridine ring produces quantitatively significant divergence in target affinity [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Conformational Constraint: Azetidine-3-Carboxamide vs. Cyclopropanecarboxamide Ring Systems

Replacing the azetidine ring in N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide with a cyclopropane ring, as in N-(4-Bromopyridin-2-yl)cyclopropanecarboxamide (CAS 1529768-99-7), eliminates the secondary amine moiety (pKa ~9–10 for azetidine NH vs. no basic nitrogen in cyclopropane) and alters the ring pucker geometry. The azetidine ring adopts a puckered conformation with a dihedral angle of approximately 25–30°, projecting the carboxamide NH in a distinct vector compared to the planar cyclopropane carboxamide [1]. This conformational difference is pharmacologically significant: in the JAK inhibitor patent series (WO2012177606A1), azetidine-containing carboxamides demonstrated target engagement that was dependent on the azetidine NH acting as a hydrogen-bond donor to a conserved aspartate residue in the kinase hinge region [2]. The cyclopropane analog lacks this H-bond donor capacity entirely. Computed physicochemical properties further differentiate the two: the azetidine compound has 2 hydrogen bond donors and a topological polar surface area (TPSA) of 54 Ų [3], whereas the cyclopropane analog has only 1 HBD and a lower TPSA (~42 Ų estimated), predicting reduced aqueous solubility but higher passive membrane permeability for the cyclopropane variant.

Conformational Analysis Ligand Efficiency Drug Design

Synthetic Handle Utility: 4-Bromo Substituent for Late-Stage Diversification

The 4-bromo substituent on the pyridine ring of N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification without protection/deprotection of the azetidine NH [1]. In contrast, the carboxylic acid analog 1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS 2033307-38-7) requires amide coupling for further elaboration, and the parent azetidine-3-carboxamide (CAS 740768-99-4) lacks the bromine handle entirely, necessitating de novo synthesis of each analog . The commercial availability of the target compound at 98% purity (HPLC) from suppliers such as Leyan (Product 2227518) and at 95% from AKSci (Product 4880EJ) ensures reproducible starting material quality for parallel synthesis or library production. The bromine atom also provides a heavy-atom label for X-ray crystallographic phasing (anomalous scattering at Cu Kα wavelength), a feature absent in the des-bromo or chloro analogs [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

Lipophilicity and Drug-Likeness: Physicochemical Comparison with Acetamide and Cyclopropane Analogs

N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide possesses a computed XLogP3 of 0.4 [1], placing it in the optimal lipophilicity range (LogP 0–3) associated with favorable oral bioavailability and low metabolic clearance risk [2]. By comparison, N-(4-Bromopyridin-2-yl)acetamide (CAS 1026796-81-5, C7H7BrN2O, MW 215.05) is predicted to have a lower XLogP (~0.0–0.2) due to the absence of the additional methylene group contributed by the azetidine ring, while N-(4-Bromopyridin-2-yl)cyclopropanecarboxamide (CAS 1529768-99-7) is predicted to have a higher XLogP (~1.0–1.5) due to the hydrophobic cyclopropane ring . The target compound also conforms to all four Lipinski Rule-of-Five criteria (MW 256.10 < 500; XLogP 0.4 < 5; HBD 2 < 5; HBA 3 < 10) [1], making it a rule-of-five-compliant fragment suitable for fragment-based drug discovery (FBDD) campaigns. The azetidine NH contributes both HBD capacity and a potential site for metabolic N-dealkylation or N-acetylation, offering tunable metabolic soft spots not present in the acetamide or cyclopropane analogs [2].

ADME Prediction Physicochemical Profiling Lead Optimization

Procurement-Relevant Application Scenarios for N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide


Kinase Inhibitor Fragment Library Design: Hinge-Binder Scaffold with Synthetic Tractability

Medicinal chemistry teams constructing fragment libraries for kinase drug discovery should prioritize N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide over its regioisomeric or ring-modified analogs. The 4-bromo-2-pyridyl configuration provides a validated adenine-mimetic hinge-binding motif consistent with the Novartis pyridyl carboxamide PIM kinase inhibitor series [1], while the azetidine-3-carboxamide contributes an additional H-bond donor (HBD = 2) and an ionizable secondary amine for modulating solubility and target residence time [2]. The 4-bromo substituent enables rapid Suzuki-Miyaura diversification to generate focused analog libraries from a single high-purity (98%) intermediate , significantly reducing synthesis cycle time compared to de novo construction of each analog from the parent azetidine-3-carboxamide scaffold. The compound's favorable fragment-like physicochemical profile (MW 256.10, XLogP 0.4, TPSA 54 Ų, full Ro5 compliance) [2] positions it as an ideal starting point for fragment-to-lead optimization with room for property modulation in both lipophilic and polar directions.

Bromodomain and Epigenetic Probe Development: BRD4/ATAD2-Targeted Chemical Biology

The bromopyridine-azetidine-carboxamide chemotype has been explored in the context of bromodomain-containing proteins (BCPs), including BRD4 and ATAD2, which are epigenetic reader domains implicated in oncology [3][4]. N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide serves as a key intermediate for constructing acetyl-lysine mimetic ligands that engage the bromodomain binding pocket. The bromine atom at the 4-position not only provides a synthetic diversification handle but also contributes to van der Waals contacts within the hydrophobic acetyl-lysine recognition cavity. Researchers developing chemical probes for BRD4 BD1/BD2 selectivity or ATAD2 bromodomain inhibition should select this specific regioisomer over the 5-bromo-3-pyridyl variant, as the 2-pyridyl attachment point aligns the amide linker for optimal trajectory into the bromodomain pocket based on structural modeling [3]. The azetidine ring offers conformational restriction that can reduce the entropic penalty upon target binding compared to flexible-chain analogs.

JAK-STAT Pathway Inhibitor Synthesis: Key Intermediate for Azetidine-Containing JAK2/TYK2 Ligands

The azetidine-3-carboxamide motif has been validated in multiple JAK inhibitor patent families, including Incyte's WO2012177606A1, which describes azetidinyl pyridyl carboxamides as potent JAK1/JAK2 inhibitors [4]. N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide provides the core structural elements—pyridine-amide-azetidine connectivity—that enable further elaboration into selective JAK family inhibitors. The 4-bromo substituent allows installation of diverse aromatic or heteroaromatic groups via cross-coupling to explore the JAK2 selectivity pocket. Procurement teams supporting JAK-STAT inhibitor programs should specify this compound with the 4-bromo-2-pyridyl configuration, as the regioisomeric 3-pyridyl or 5-bromo variants would project substituents into different regions of the kinase active site, fundamentally altering the selectivity profile against the JAK family (JAK1, JAK2, JAK3, TYK2) [4]. Commercially available purity of 95–98% from established suppliers ensures reproducibility in SAR studies .

NAMPT Inhibitor Medicinal Chemistry: Azetidine-Based Nicotinamide Mimetics

Azetidine-3-carboxamide derivatives have been patented as nicotinamide phosphoribosyltransferase (NAMPT) inhibitors, a target in oncology for depleting cellular NAD+ levels [5]. N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide combines the azetidine-3-carboxamide core with a bromopyridine moiety, both of which appear in NAMPT inhibitor pharmacophores. The 4-bromo substituent can be leveraged for structure-based optimization of the pyridine-binding subpocket within the NAMPT active site. Researchers should select this compound over the carboxylic acid analog 1-(4-Bromopyridin-2-yl)azetidine-3-carboxylic acid (CAS 2033307-38-7) because the carboxamide is a closer mimic of the nicotinamide substrate and avoids the additional synthetic step of amide coupling to the carboxylic acid intermediate . The lower MW (256.10 vs. 257.08 for the carboxylic acid) and better Rule-of-Five compliance also favor the carboxamide for cellular permeability in NAMPT cellular assays.

Quote Request

Request a Quote for N-(4-Bromopyridin-2-yl)azetidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.